

Application Notes and Protocols for AT7519 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor with demonstrated anti-neoplastic activity in a range of preclinical cancer models.[1][2][3] It primarily targets CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, leading to cell cycle arrest and apoptosis.[4][5] This document provides detailed application notes and protocols for the preparation and administration of AT7519 for in vivo animal studies, based on findings from multiple research publications.

Mechanism of Action

AT7519 exerts its anti-tumor effects through the inhibition of multiple CDKs, which are key regulators of the cell cycle and transcription.[1][6] Inhibition of CDK1 and CDK2 leads to G1/S and G2/M phase cell cycle arrest.[1][4] By inhibiting CDK9, **AT7519** suppresses the phosphorylation of RNA polymerase II, leading to a reduction in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[4][7] Additionally, **AT7519** has been shown to activate Glycogen Synthase Kinase 3 Beta (GSK-3β), further contributing to its pro-apoptotic effects.[4] [5]

Signaling Pathway



Caption: Signaling pathway of AT7519.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **AT7519** across various cancer cell lines and animal models.

Table 1: In Vitro IC50 Values for AT7519

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (hours)
MM.1S	Multiple Myeloma	0.5	48
U266	Multiple Myeloma	0.5	48
MM.1R	Multiple Myeloma	>2	48
HCT116	Colon Cancer	0.082	72
MCF-7	Breast Cancer	0.04	Not Specified
SW620	Colon Cancer	0.94	Not Specified

Table 2: In Vivo Efficacy of AT7519 in Xenograft Models



Cancer Model	Animal Strain	AT7519 Dose & Schedule	Administration Route	Key Findings
Multiple Myeloma (MM.1S xenograft)	SCID mice	15 mg/kg, once daily, 5 days/week for 2 weeks	Intraperitoneal (IP)	Significant tumor growth inhibition and prolonged survival.[4]
Multiple Myeloma (MM.1S xenograft)	SCID mice	15 mg/kg, once daily, 3 days/week for 4 weeks	Intraperitoneal (IP)	Significant tumor growth inhibition and prolonged survival.[4]
Colon Cancer (HCT116 & HT29 xenografts)	BALB/c nude mice	9.1 mg/kg, twice daily	Intraperitoneal (IP)	Tumor regression.[5]
Leukemia (HL60 xenograft)	Nude mice	10 mg/kg, single dose	Intraperitoneal (IP)	Reduction in Mcl- 1 protein levels in tumors.[7]
Leukemia (HL60 xenograft)	Nude mice	15 mg/kg, once daily for two 5- day cycles	Intraperitoneal (IP)	Optimal efficacy observed.[7]
Neuroblastoma (AMC711T xenograft)	NMRI nude mice	5, 10, or 15 mg/kg/day for 5 consecutive days	Intraperitoneal (IP)	Dose-dependent tumor growth inhibition.[8][9]
Neuroblastoma (Th-MYCN transgenic)	129X1/SvJ mice	15 mg/kg/day	Intraperitoneal (IP)	Improved survival and significant tumor regression.[8]
Ovarian Cancer (xenograft)	Not Specified	Not Specified	Not Specified	In vivo efficacy confirmed.[10]

Experimental Protocols

1. Formulation of **AT7519** for In Vivo Administration



This protocol describes the preparation of **AT7519** for intraperitoneal (IP) or intravenous (IV) injection in mice.

- Materials:
 - AT7519 powder
 - Saline (0.9% sodium chloride)[4][8]
 - Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)[11]
 - PEG300 (optional)[11]
 - Tween 80 (optional)[11]
 - Sterile, pyrogen-free vials
 - Sterile syringes and needles
- Protocol:
 - For Saline Formulation:
 - Directly dissolve AT7519 powder in 0.9% saline to the desired final concentration (e.g.,
 1.5 mg/mL or 1.875 mg/mL).[8]
 - Vortex or sonicate until fully dissolved.
 - Sterile filter the solution using a 0.22 μm syringe filter into a sterile vial.
 - For Co-solvent Formulation (if solubility in saline is an issue):
 - First, dissolve AT7519 in a minimal amount of DMSO.[11]
 - In a separate tube, prepare the vehicle solution. A suggested composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11]
 - Slowly add the AT7519/DMSO stock to the vehicle solution while vortexing to reach the final desired concentration.



- Ensure the final solution is clear and free of precipitation.
- Sterile filter the final solution.

2. Administration of AT7519 to Mice

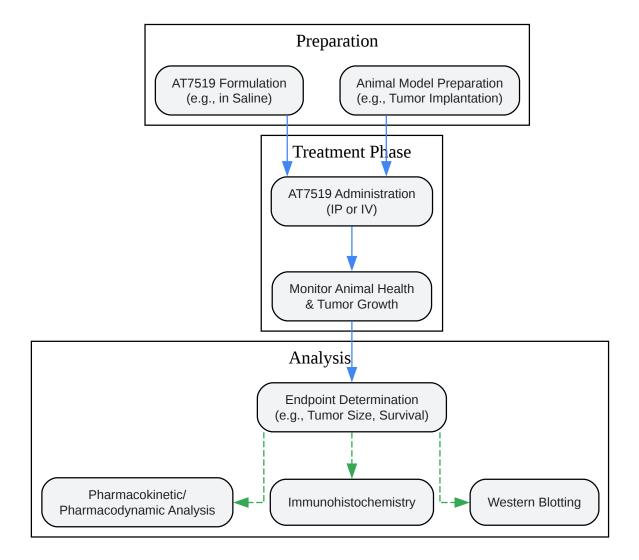
This protocol outlines the procedure for administering the prepared **AT7519** solution to mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

- Materials:
 - Prepared AT7519 solution
 - Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
 - Animal scale
 - 70% ethanol for disinfection
- Protocol:
 - Weigh each mouse to determine the correct volume of AT7519 solution to inject based on the desired mg/kg dose.
 - For Intraperitoneal (IP) Injection:
 - Properly restrain the mouse.
 - Wipe the injection site on the lower abdomen with 70% ethanol.
 - Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
 - Inject the calculated volume of the **AT7519** solution.
 - For Intravenous (IV) Injection:
 - Place the mouse in a restraining device that allows access to the tail vein.



- Warm the tail with a heat lamp or warm water to dilate the vein.
- Disinfect the tail with 70% ethanol.
- Insert the needle into the lateral tail vein and slowly inject the **AT7519** solution.
- Monitor the animals closely after injection for any adverse reactions.

Experimental Workflow



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Caption: General experimental workflow for AT7519 animal studies.



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